molecular formula C23H32O7 B14444332 Trichoverrol A CAS No. 76739-71-4

Trichoverrol A

Cat. No.: B14444332
CAS No.: 76739-71-4
M. Wt: 420.5 g/mol
InChI Key: QFKRKMXPKBHGGO-OYWHZMLYSA-N
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Description

Trichoverrol A is a macrocyclic trichothecene mycotoxin produced by certain fungi, including species of the genera Fusarium, Myrothecium, and Stachybotrys . It has a molecular formula of C23H32O7 and a molecular weight of 420.50 . This compound is known for its complex structure and significant biological activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichoverrol A involves multiple steps, including the reduction of verrucarol-15-carboxaldehyde using sodium borohydride (NaBH4) in the presence of a t-butyldimethylsilyl protecting group at the C4 position . This method yields 15-3H-trichoverrol A, a tritiated form of the compound.

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungal cultures. The fungi are grown on suitable substrates, such as rice, under controlled conditions to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Trichoverrol A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in the presence of a protecting group.

    Substitution: Halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Trichoverrol A has a wide range of scientific research applications, including:

Mechanism of Action

Trichoverrol A exerts its effects through several mechanisms, including:

Comparison with Similar Compounds

Trichoverrol A is part of the trichothecene family of mycotoxins, which includes several similar compounds:

Uniqueness: this compound is unique due to its specific combination of functional groups and its potent biological activity. Its complex structure and diverse range of effects make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

76739-71-4

Molecular Formula

C23H32O7

Molecular Weight

420.5 g/mol

IUPAC Name

[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate

InChI

InChI=1S/C23H32O7/c1-14-8-9-22(12-24)18(10-14)29-19-11-17(21(22,3)23(19)13-28-23)30-20(27)7-5-4-6-16(26)15(2)25/h4-7,10,15-19,24-26H,8-9,11-13H2,1-3H3/b6-4+,7-5-/t15-,16-,17+,18+,19+,21+,22+,23-/m0/s1

InChI Key

QFKRKMXPKBHGGO-OYWHZMLYSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\[C@@H]([C@H](C)O)O)C)CO

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)CO

Origin of Product

United States

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